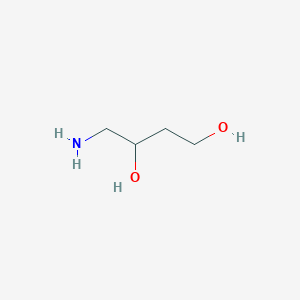
2-Hydroxyethylethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethylethanolamine is an organic compound with the molecular formula C4H11NO2. It is a versatile chemical that finds applications in various fields, including pharmaceuticals, chemical synthesis, and industrial processes. This compound is characterized by the presence of an amino group and two hydroxyl groups, making it a valuable intermediate in the synthesis of various chemicals.
Synthetic Routes and Reaction Conditions:
Enantioselective Synthesis: One method involves the deracemization of racemic 1,3-butanediol using a stereoinverting cascade system.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly the enantioselective oxidation of secondary alcohols.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Acetone as a cosubstrate at pH 8.0 and 30°C.
Reduction: Glucose as a cosubstrate at pH 8.0 and 35°C.
Major Products:
®-1,3-butanediol: A major product formed through the enantioselective reduction process.
Applications De Recherche Scientifique
2-Hydroxyethylethanolamine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of chiral drugs, including β-lactam antibiotics.
Chemical Synthesis: The compound is utilized in the production of various chiral alcohols and amino acids, which are essential in drug development.
Industrial Applications: It serves as a building block for the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethylethanolamine involves its participation in various biochemical pathways:
Enzymatic Reactions: The compound undergoes enantioselective oxidation and reduction reactions catalyzed by specific enzymes, such as Candida parapsilosis and Pichia kudriavzevii.
Molecular Targets: The amino and hydroxyl groups in the compound interact with various molecular targets, facilitating its role as an intermediate in chemical synthesis.
Comparaison Avec Des Composés Similaires
1,3-Butanediol: A structurally similar compound used in the synthesis of chiral alcohols and as a solvent.
1,4-Butanediol: Another related compound with applications in polymer synthesis and as an industrial solvent.
2-Methyl-1,3-propanediol: A branched-chain diol used in the production of pharmaceuticals and cosmetics.
Uniqueness: 2-Hydroxyethylethanolamine is unique due to the presence of both an amino group and two hydroxyl groups, which provide it with distinct reactivity and versatility in chemical synthesis compared to its analogs.
Propriétés
Formule moléculaire |
C4H11NO2 |
|---|---|
Poids moléculaire |
105.14 g/mol |
Nom IUPAC |
4-aminobutane-1,3-diol |
InChI |
InChI=1S/C4H11NO2/c5-3-4(7)1-2-6/h4,6-7H,1-3,5H2 |
Clé InChI |
AZWLGPJBVAQRHW-UHFFFAOYSA-N |
SMILES canonique |
C(CO)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















